linkable Ro 320-1195 analogue

Description

Overview of p38 MAPK Cascades in Mammalian Physiology and Pathophysiology

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are central to how mammalian cells respond to external signals and stress. nih.govjci.org They are part of a larger MAPK superfamily, which also includes the Extracellular Signal-Regulated Kinases (ERKs) and the c-Jun N-terminal Kinases (JNKs). assaygenie.com The p38 MAPK signaling pathway is structured as a three-tiered cascade. openrheumatologyjournal.com This cascade begins with an external stimulus activating a MAPK kinase kinase (MAP3K), which then phosphorylates and activates a MAPK kinase (MAP2K). nih.gov Finally, the activated MAP2K phosphorylates and activates the p38 MAPK. nih.gov

In mammals, there are four distinct isoforms of p38 MAPK, encoded by separate genes: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). wikipedia.org These isoforms have different tissue distributions and substrate specificities, suggesting they have specialized functions. openrheumatologyjournal.comscienceopen.com For instance, p38α and p38β are widely expressed, whereas p38γ is found predominantly in skeletal muscle and p38δ in endocrine glands and the lungs. openrheumatologyjournal.comscienceopen.com Activation of p38 MAPKs, particularly the p38α isoform, is heavily implicated in a wide array of cellular processes, including differentiation, apoptosis (programmed cell death), cell cycle regulation, senescence, and even tumorigenesis. nih.govfrontiersin.org Dysregulation of the p38 pathway is associated with numerous pathological conditions, including inflammatory diseases, muscular dystrophies, and cancer. nih.govnih.gov

| p38 MAPK Isoform | Gene Name | Primary Tissue Distribution | Key Functions |

| p38α | MAPK14 | Ubiquitous | Inflammation, apoptosis, cell cycle control, stress response wikipedia.orgmdpi.com |

| p38β | MAPK11 | Ubiquitous | Stress response, differentiation nih.govwikipedia.org |

| p38γ | MAPK12 | Skeletal Muscle | Myogenesis, specialized cellular functions wikipedia.orgscienceopen.com |

| p38δ | MAPK13 | Pancreas, Testis, Lungs, Kidney | Specialized cellular functions wikipedia.orgscienceopen.com |

Fundamental Role of p38 MAPK in Inflammatory Responses and Cellular Stress Pathways

The p38 MAPK pathway is a critical mediator of the body's response to both cellular stress and inflammation. plos.org For this reason, p38 MAPKs, along with JNKs, are often referred to as stress-activated protein kinases (SAPKs). nih.gov The pathway is strongly activated by a diverse range of environmental and physiological stressors, including ultraviolet (UV) irradiation, heat shock, osmotic shock, and oxidative stress. wikipedia.org It is also a key downstream effector for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). openrheumatologyjournal.comnih.gov

Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2 and p53. wikipedia.orgfrontiersin.org This phosphorylation cascade culminates in a coordinated cellular response. frontiersin.org A major consequence of p38 activation is the increased production of pro-inflammatory mediators. mdpi.com The pathway enhances the expression of cytokines (including TNF-α, IL-1β, and IL-6), chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). nih.govmdpi.com It achieves this by both increasing the transcription of their genes and by stabilizing their messenger RNA (mRNA) transcripts, leading to more efficient protein production. nih.gov This central role firmly establishes the p38 MAPK pathway as a pivotal regulator of inflammatory processes. mdpi.com

Historical Development of p38 MAPK Inhibitors as Research Tools and Therapeutic Leads

Given the central role of p38 MAPK in inflammation, it has long been considered a promising drug target for chronic inflammatory diseases like rheumatoid arthritis. openrheumatologyjournal.com The development of p38 inhibitors began in the early 1980s with the discovery of a class of compounds known as cytokine-suppressive anti-inflammatory drugs (CSAIDs). plos.org The prototypical inhibitor, SKF86002, belonged to a pyridinyl imidazole (B134444) class. plos.orgnih.gov These first-generation compounds were instrumental as research tools, helping to elucidate the functions of the p38 pathway. jci.org They were found to inhibit the p38α and p38β isoforms by competing with ATP for its binding site. nih.govnih.gov

However, the therapeutic development of these early inhibitors was hampered by significant challenges. plos.org Many suffered from poor selectivity, meaning they inhibited other kinases in addition to p38, leading to off-target effects. nih.gov Furthermore, the imidazole structure was associated with toxicity issues related to its metabolism by cytochrome P450 enzymes. plos.org

Subsequent research led to the development of second-generation inhibitors with improved potency and selectivity, such as BIRB 796 and VX-702. mdpi.comnih.gov BIRB 796 was notable for its unique binding mode, targeting an inactive conformation of the kinase ("DFG-out"). mdpi.com Despite these chemical improvements and promising results in preclinical studies, many p38 inhibitors have failed in clinical trials for inflammatory diseases. plos.orgnih.gov The reasons for these failures are complex but include lack of sustained efficacy and various adverse effects, highlighting the complexities of targeting this pathway for therapeutic intervention. mdpi.comnih.gov

| Inhibitor | Class / Type | Target Isoforms | Key Historical Notes |

| SKF86002 | Pyridinyl Imidazole | p38α, p38β | Prototypical "first-generation" inhibitor; used as a research tool but had toxicity issues. plos.orgnih.gov |

| SB203580 | Pyridinyl Imidazole | p38α, p38β | Widely used commercial inhibitor for laboratory studies. mdpi.com |

| VX-745 | ATP-competitive | p38α > p38β | One of the first inhibitors to advance to clinical trials. nih.gov |

| BIRB 796 | Type II ("DFG-out") | p38α, p38β | Binds to an inactive kinase conformation, representing a different inhibitory mechanism. mdpi.com |

| VX-702 | - | p38α | A second-generation inhibitor tested in Phase II trials for rheumatoid arthritis. nih.gov |

Rationale for the Design and Utility of Linkable Chemical Probes in Kinase Research

The challenges encountered in the clinical development of kinase inhibitors underscore the need for a deeper understanding of kinase signaling networks. frontiersin.org Chemical probes—small molecules used to study the function of proteins like kinases in a cellular environment—are essential for this purpose. mdpi.com Unlike a drug, which is optimized for therapeutic effect, a high-quality chemical probe is designed for maximum selectivity and well-characterized biological activity to provide clear answers to scientific questions. acs.org

Linkable chemical probes are a specialized type of tool compound designed with a reactive functional group that allows them to be attached, or "linked," to other molecules. ebi.ac.uk This feature dramatically expands their utility in research. For example, a probe can be linked to:

A solid support (e.g., beads): This creates an affinity matrix that can be used to "pull down" the target protein and its binding partners from a cell lysate, a technique known as chemical proteomics. tum.de

A fluorescent dye: This allows researchers to visualize the location of the target protein within a cell using microscopy.

A biotin (B1667282) tag: This enables detection and isolation of the probe-protein complex.

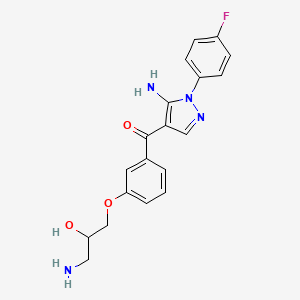

The "linkable Ro 320-1195 analogue" is an example of such a probe. ebi.ac.uk It is a derivative of the compound Ro 320-1195, but it has been modified to include a primary amino group (-NH2) in place of a terminal hydroxyl group (-OH). ebi.ac.uk This amino group serves as the "linker," a chemical handle that can be used to covalently attach the analogue to other molecules for various experimental applications, specifically for use in protein-binding studies. ebi.ac.uk The design of such probes is crucial for mapping kinase-substrate relationships, identifying the direct targets of a compound in a complex cellular system, and understanding the intricate signaling networks that kinases control. frontiersin.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19FN4O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(3-amino-2-hydroxypropoxy)phenyl]methanone |

InChI |

InChI=1S/C19H19FN4O3/c20-13-4-6-14(7-5-13)24-19(22)17(10-23-24)18(26)12-2-1-3-16(8-12)27-11-15(25)9-21/h1-8,10,15,25H,9,11,21-22H2 |

InChI Key |

IWTHDTIMGKIRDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(CN)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Linkable Ro 320 1195 Analogues

Structural Basis of the Parent Compound Ro 320-1195 and its Core Pharmacophore

Ro 320-1195 belongs to the bisindolylmaleimide (BIM) class of compounds, which are recognized for their protein kinase inhibitory activity. googleapis.comoctopart.com The core structure of these molecules features two indole (B1671886) rings attached to a maleimide (B117702) headgroup. octopart.comgoogleapis.com This bisindolylmaleimide scaffold is the essential pharmacophore responsible for its biological activity. vulcanchem.com The planar maleimide ring is crucial for ATP-competitive binding within the catalytic domain of the kinase, while the indole moieties engage in hydrophobic interactions within the enzyme's substrate-binding pocket. vulcanchem.com

The general structure of bisindolylmaleimides allows for functionalization at the indole nitrogen atoms, which can influence the compound's activity and selectivity. googleapis.com For instance, clinical candidates like ruboxistaurin (B62344) and enzastaurin (B1662900) are unsymmetrical bisindolylmaleimides with different substitutions on the indole nitrogens. googleapis.com

Table 1: Core Structural Features of Bisindolylmaleimide Pharmacophore

| Structural Component | Role in Kinase Inhibition |

| Maleimide Ring | ATP-competitive binding in the kinase catalytic domain vulcanchem.com |

| Indole Moieties | Hydrophobic interactions within the substrate pocket vulcanchem.com |

| Indole Nitrogen Atoms | Sites for substitution to modulate activity and properties googleapis.com |

Strategic Introduction of Linker Moieties for Bioconjugation

The transformation of a small molecule inhibitor into a probe for chemical biology or a component of a larger therapeutic construct, such as an antibody-drug conjugate (ADC) or a PROTAC (PROteolysis TArgeting Chimera), necessitates the introduction of a chemical linker. creative-biolabs.com This linker provides a point of attachment for another molecular entity without significantly impairing the inhibitor's primary binding affinity.

The design of a suitable linker is a critical aspect of developing functional bioconjugates. creative-biolabs.com Key considerations include the linker's length, flexibility, and chemical functionality. The length of the linker must be sufficient to bridge the inhibitor and its conjugation partner without causing steric hindrance that could disrupt the inhibitor's interaction with its target protein. creative-biolabs.com

Commonly used linkers in bioconjugation include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. creative-biolabs.comresearchgate.net PEG linkers are often favored for their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. researchgate.net The terminal functional group of the linker is chosen based on the desired bioconjugation chemistry. For instance, a linker terminating in an amine, carboxyl, or azide (B81097) group allows for a variety of coupling reactions.

Achieving regioselective functionalization is paramount to ensure that the linker is attached at a position that minimizes interference with the pharmacophore. For bisindolylmaleimides like Ro 320-1195, the indole nitrogen atoms are primary sites for derivatization. googleapis.com The synthesis of unsymmetrical bisindolylmaleimides, where each indole has a different substituent, allows for the introduction of a linker on one side of the molecule while maintaining the necessary pharmacophoric elements on the other. vulcanchem.com

The choice of solvent can play a crucial role in controlling the regioselectivity of the synthesis. For example, in the coupling of an indole with a dihalomaleimide, the use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to favor the formation of mono-adducts, which can then be reacted with a second, different indole to produce an unsymmetrical bisindolylmaleimide. vulcanchem.com In contrast, using toluene (B28343) as the solvent tends to promote the formation of the symmetrical bis-adduct. vulcanchem.com

Table 2: Solvent Effects on the Synthesis of Bisindolylmaleimide Adducts

| Solvent | Predominant Product | Reported Yield |

| Tetrahydrofuran (THF) | Mono-adduct | 74% vulcanchem.com |

| Toluene | Bis-adduct | 70% vulcanchem.com |

Chemical Synthesis of the Linkable Ro 320-1195 Analogue

The synthesis of a this compound involves a multi-step process that includes the preparation of functionalized precursors, their coupling to form the bisindolylmaleimide core, and careful control of stereochemistry where applicable.

The synthesis typically begins with the preparation of functionalized indole precursors. To introduce a linker, one of the indole precursors can be synthesized with a side chain containing a protected functional group. For example, a 3-aminopropyl side chain can be introduced, which serves as a versatile linker attachment point. vulcanchem.com

A general synthetic route to bisindolylmaleimides involves the reaction of an activated indole, such as an indolyl Grignard reagent, with a 2,3-dihalomaleimide. googleapis.com For the synthesis of an unsymmetrical and linkable analogue, one of the indole precursors would contain the linker moiety. For instance, N-methylindole could serve as one precursor, while the other could be an indole bearing a protected aminoalkyl group. vulcanchem.com

The synthesis of unsymmetrical bisindolylmaleimides can be achieved through sequential functionalization. First, a mono-adduct is formed by reacting one indole equivalent with the dihalomaleimide, often favored by using THF as the solvent. vulcanchem.com This intermediate is then coupled with the second, linker-containing indole to yield the final unsymmetrical product. vulcanchem.com

For many kinase inhibitors, including analogues of Ro 320-1195, the stereochemistry of the molecule can be critical for its biological activity. While the core bisindolylmaleimide structure is planar, the introduction of chiral centers, for instance in the linker or in substituents on the indole rings, requires stereochemically controlled synthetic methods. If chiral centers are present, it is often necessary to use enantiomerically pure starting materials or to employ stereoselective reactions to ensure the formation of the desired stereoisomer. The absolute stereochemistry of any chiral centers would need to be confirmed, as different stereoisomers can have vastly different biological activities.

Post-Synthetic Modification and Chemical Tagging Strategies

Post-synthetic modification is a powerful strategy that allows for the introduction of diverse chemical functionalities onto a core molecular scaffold that has already been assembled. This approach is particularly advantageous for creating libraries of tagged compounds from a common, linkable precursor. For a hypothetical this compound, which would feature a strategically placed reactive group (e.g., a terminal alkyne, azide, or a reactive cysteine- or lysine-specific warhead), several robust chemical tagging strategies could be employed.

The core principle of these strategies is to use bioorthogonal reactions—chemical reactions that can proceed in a biological environment without interfering with native biochemical processes. researchgate.netwikipedia.org This allows for the specific labeling of the target molecule even in complex mixtures like cell lysates or living cells.

Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient and specific method for covalently linking two molecules. ekb.egnih.gov In this context, a Ro 320-1195 analogue bearing a terminal alkyne could be reacted with a variety of azide-containing reporter tags. Conversely, an azide-functionalized analogue could be coupled with alkyne-tagged reporters.

The versatility of click chemistry allows for the facile generation of a wide array of probes from a single precursor. frontiersin.org For example, an alkyne-modified Ro 320-1195 analogue could be "clicked" with:

Biotin-azide: for affinity purification of target proteins.

Fluorophore-azides (e.g., rhodamine-azide, fluorescein-azide): for fluorescence microscopy and flow cytometry applications.

Azide-containing photoaffinity groups: to create photo-crosslinking probes.

The reaction is typically high-yielding and proceeds under mild, aqueous conditions, making it compatible with sensitive biological samples. ekb.egnih.gov

Photoaffinity Labeling (PAL):

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. chemrxiv.org This method involves a probe molecule that, upon irradiation with UV light, generates a highly reactive species that covalently crosslinks to nearby molecules, typically the target protein. researchgate.net

A this compound could be modified to incorporate a photo-reactive moiety. Common photo-reactive groups include:

Benzophenones: which form reactive triplets upon UV irradiation.

Aryl azides: which form highly reactive nitrenes.

Diazirines: which generate carbenes and are often preferred due to their smaller size and higher reactivity. researchgate.net

The design of a photoaffinity probe based on Ro 320-1195 would involve attaching one of these photo-reactive groups, often in tandem with a reporter tag like biotin (B1667282) (for subsequent enrichment), to the linker of the analogue. universiteitleiden.nl Studies on staurosporine (B1682477), another potent kinase inhibitor, have demonstrated the feasibility of creating clickable photoaffinity probes for proteome-wide target profiling. researchgate.netnsf.gov

Data on Potential Chemical Tagging Strategies for a this compound:

| Tagging Strategy | Reactive Groups on Analogue/Tag | Resulting Probe Type | Primary Application | Key Advantages |

| Click Chemistry (CuAAC) | Alkyne on analogue + Azide on tag | Biotinylated Probe | Affinity Purification of Targets | High efficiency, bioorthogonality, modularity. ekb.egnih.gov |

| Azide on analogue + Alkyne on tag | Fluorescent Probe | Cellular Imaging, Flow Cytometry | High efficiency, bioorthogonality, modularity. researchgate.netfrontiersin.org | |

| Photoaffinity Labeling | Diazirine, Benzophenone, or Aryl Azide | Photo-crosslinking Probe | Covalent Labeling of Targets | Traps non-covalent interactions, identifies direct binding partners. chemrxiv.orgresearchgate.net |

| Tandem PAL and Click Chemistry | Photo-reactive group + Alkyne/Azide | Bifunctional Probe | Target ID and Visualization | Allows for two-step labeling and enrichment. universiteitleiden.nl |

Research Findings on Related Compounds:

While direct modification of Ro 320-1195 is not extensively reported, research on the broader class of bisindolylmaleimides provides valuable insights. For instance, a fluorescent bisindolylmaleimide-derived probe, AX4697, has been synthesized and used to quantify changes in PKC expression. nih.gov This demonstrates that the bisindolylmaleimide scaffold can be chemically modified to create functional probes without completely abolishing its biological activity.

Furthermore, covalent inhibitors of GSK-3β have been developed from (aza)indolyl maleimide-based structures, indicating that the maleimide core is amenable to the introduction of reactive groups for covalent targeting. rsc.org The development of affinity-based probes from the related kinase inhibitor staurosporine further supports the feasibility of these strategies for Ro 320-1195. rsc.org These studies collectively suggest that a linker attached to one of the indole nitrogens or at a less sterically hindered position on the indole rings would be a logical starting point for the synthesis of a this compound.

Molecular Mechanisms of Action of Linkable Ro 320 1195 Analogues

Specificity of p38 MAPK Isoform Inhibition (e.g., p38α/β)

The four isoforms of p38 MAPK share a high degree of sequence homology but exhibit distinct tissue expression patterns and physiological roles. oncotarget.comgoogleapis.com p38α is ubiquitously expressed, whereas p38β is found predominantly in the brain, p38γ in skeletal muscle, and p38δ in the pancreas, testes, kidneys, and small intestine. oncotarget.com This differential expression and function underscore the importance of isoform-specific inhibitors.

Ro 320-1195 has been documented to inhibit p38α and p38β. open.ac.uk The pyridinyl imidazole (B134444) class of inhibitors, to which similar compounds belong, are known to be potent inhibitors of p38α and p38β, while being less effective against the p38γ and p38δ isoforms. mdpi.com This selectivity is largely attributed to differences in the ATP-binding pocket among the isoforms. mdpi.com Specifically, the orientation of the N- and C-terminal domains in p38β results in a smaller ATP-binding pocket compared to p38α, a feature that can be exploited for designing selective inhibitors. mdpi.com

Table 1: p38 MAPK Isoform Inhibition by Pyridinyl Imidazole-type Inhibitors

| Isoform | Susceptibility to Inhibition | Key Distinguishing Feature |

| p38α | High | Ubiquitously expressed. oncotarget.com |

| p38β | High | Smaller ATP-binding pocket compared to p38α. mdpi.com |

| p38γ | Low | Structurally distinct from p38α/β. mdpi.com |

| p38δ | Low | Structurally distinct from p38α/β. mdpi.com |

Detailed Analysis of Binding Interactions with p38 MAPK

Inhibitors of p38 MAPK, including compounds structurally related to Ro 320-1195, typically function as ATP-competitive inhibitors. nih.gov This means they bind to the ATP-binding site located in the cleft between the N- and C-lobes of the kinase domain. scispace.com By occupying this site, the inhibitor prevents the binding of ATP, the phosphate (B84403) donor for the kinase's catalytic activity, thereby blocking the phosphorylation of downstream substrates. nih.govnih.gov The binding of these inhibitors is often stabilized by the formation of hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.gov The selectivity of these inhibitors for p38 MAPK over other kinases is achieved by exploiting unique features of the p38 ATP-binding site. mdpi.com

The binding of an inhibitor to the kinase domain can induce or stabilize specific conformational states. Kinases exist in a dynamic equilibrium between active and inactive conformations. nih.gov The transition between these states involves significant movements of key structural elements, including the activation loop (A-loop). nih.gov In its inactive state, the A-loop often blocks the substrate-binding site. open.ac.uk

Some ATP-competitive inhibitors bind to the active conformation of the kinase, while others, known as type II inhibitors, bind to and stabilize an inactive conformation. nih.gov For instance, the binding of certain inhibitors can disrupt critical salt bridges and alter the flexibility of the A-loop, locking the kinase in a non-functional state. nih.gov Studies on p38α have revealed that conformational changes in the L16 loop can act as a molecular switch, promoting kinase activation through autophosphorylation. nih.gov An inhibitor that prevents or reverses this conformational change would effectively inactivate the kinase. The ability of a linkable Ro 320-1195 analogue to select for and stabilize a particular conformational state of p38 MAPK is a key determinant of its inhibitory mechanism.

Downstream Effects on Substrate Phosphorylation and Pathway Dynamics

The primary function of p38 MAPK is to phosphorylate and thereby regulate the activity of a wide array of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors. cellsignal.comgoogle.com The dual phosphorylation of threonine and tyrosine residues (Thr180 and Tyr182 in p38α) in the activation loop is essential for p38 activation. cellsignal.comgoogle.com

By inhibiting p38 MAPK, a this compound would prevent the phosphorylation of these downstream targets. researchcommons.org This, in turn, would modulate the activity of various signaling pathways. For example, the p38 MAPK pathway is known to regulate the expression of inflammatory mediators. openrheumatologyjournal.com Inhibition of p38 can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov Furthermore, the p38 pathway can influence cell-cycle checkpoints and the DNA damage response. oncotarget.com The specific downstream consequences of inhibiting p38 with a this compound would depend on the cellular context and the specific p38 isoforms that are inhibited. nih.gov

Investigation of Potential Off-Target Interactions and Selectivity Profiling

While linkable Ro 320-1195 analogues are designed to target p38 MAPK, the potential for off-target interactions with other kinases is a critical consideration. googleapis.com Kinase domains share a conserved structural fold, which can lead to cross-reactivity of inhibitors. scispace.com Selectivity profiling, where the inhibitor is tested against a broad panel of kinases, is essential to determine its specificity.

The development of drug resistance is another important aspect, where mutations in the kinase domain can reduce the binding affinity of an inhibitor. nih.gov For example, mutations in the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site, are a common mechanism of resistance to kinase inhibitors. nih.gov A thorough understanding of the selectivity profile and potential resistance mechanisms for a this compound is crucial for its development as a research tool or therapeutic agent.

Biomolecular Interaction Studies and Target Engagement

Application of Linkable Analogues in Protein-Binding Studies

Linkable analogues of Ro 32-01195 are instrumental in identifying the full spectrum of proteins that the inhibitor interacts with inside a cell. By attaching the analogue to a solid support, such as agarose (B213101) beads, it can be used as "bait" to capture and isolate binding partners from cell lysates. merckmillipore.com

Affinity Purification and Proteomic Identification of Interacting Partners

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for mapping protein-protein interactions and identifying the targets of small molecules. nih.gov In this approach, a linkable Ro 32-01195 analogue is immobilized on a matrix, such as Kinobeads, to create an affinity resin. tum.de When a cell lysate is passed over this resin, proteins that bind to the Ro 32-01195 analogue are captured. biorxiv.org

After extensive washing to remove non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. This method not only confirms expected targets, like specific protein kinase C (PKC) isoforms, but can also uncover previously unknown "off-targets." nih.gov Computational strategies are then employed to filter the resulting datasets and distinguish specific, high-confidence interactors from background contaminants. nih.gov This comprehensive profiling is essential for understanding the inhibitor's full mode of action and potential polypharmacology. tum.de

| Technique | Description | Key Outcome | Reference |

|---|---|---|---|

| Affinity Purification-Mass Spectrometry (AP-MS) | A linkable analogue is immobilized on a solid support (e.g., beads) to capture binding proteins from cell lysates. | Identification of both primary targets and potential off-target proteins. | nih.govbiorxiv.org |

| Kinobeads | A specialized form of AP-MS using a matrix of multiple immobilized kinase inhibitors to profile inhibitor selectivity across a large portion of the kinome. | Comprehensive kinase selectivity profile and discovery of novel inhibitor-kinase interactions. | tum.de |

Fluorescence-Based Binding Assays for Quantitative Analysis

Fluorescence-based techniques offer a sensitive and quantitative method for characterizing the binding affinity of a compound to its target protein without the need for radioactivity. universiteitleiden.nl These assays can be performed in a high-throughput format, making them suitable for screening large compound libraries. nih.govnih.gov

Common methods include Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET). nih.govuniba.it In a typical FP assay, a fluorescently-tagged version of the Ro 32-01195 analogue is used. When the small, fluorescent analogue is unbound in solution, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a larger protein target, its rotation slows significantly, leading to an increase in fluorescence polarization. uniba.it This change can be measured to determine key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the inhibitor for its target. nih.gov

| Assay Type | Principle | Data Output | Reference |

|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescent ligand upon binding to its target protein. | Binding affinity (Kd), IC50 values. | nih.govuniba.it |

| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor fluorophore on the target protein and an acceptor fluorophore on the ligand. | Binding kinetics (kon, koff), binding affinity. | universiteitleiden.nlbmbreports.org |

Assessment of Intracellular Target Engagement in Cellular Models

While in vitro assays are informative, it is crucial to confirm that a compound can enter a cell and bind to its intended target in a physiological context. nih.gov Linkable analogues, often modified with fluorescent tags, are vital for these cellular studies, allowing for direct visualization and quantification of target engagement in living systems. nih.gov

Cellular Uptake and Subcellular Localization Studies

To be effective, an inhibitor must first cross the cell membrane and reach the subcellular compartment where its target protein resides. The cellular uptake and distribution of a Ro 32-01195 analogue can be studied by tagging it with a fluorescent dye. monash.edu Techniques like confocal fluorescence microscopy are then used to visualize the probe's accumulation and localization within the cell. researchgate.netresearchgate.net

These studies can reveal whether the compound accumulates in specific organelles, such as the mitochondria or nucleus, or if it remains diffuse in the cytosol. researchgate.netrsc.org This information is critical, as the local concentration of the inhibitor at the site of the target determines its biological effect. nih.gov Comparing the localization of the probe with the known location of target kinases can provide strong evidence of target engagement. nih.gov

Target Occupancy Determination in Living Cells

Target occupancy assays measure the fraction of target protein that is bound by an inhibitor at a given concentration and time. nih.govresearchgate.net This is a key metric for correlating the biochemical activity of a compound with its cellular effects. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for measuring target occupancy in real-time in living cells. protocols.ionews-medical.net

The NanoBRET™ Target Engagement assay, for example, involves expressing the target kinase as a fusion with a highly efficient luciferase (NanoLuc®). news-medical.net A cell-permeable fluorescent tracer, which also binds to the kinase, is then added to the cells. In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore and luciferase in close proximity and generating a BRET signal. news-medical.net When an unlabeled inhibitor like the Ro 32-01195 analogue is introduced, it competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. researchgate.net This allows for the precise calculation of intracellular affinity and target occupancy. protocols.ionews-medical.net

Development and Validation of Chemical Probes for Kinase Research

A high-quality chemical probe is a potent, selective, and cell-permeable small molecule used to study the function of a specific protein in cells and organisms. nih.govescholarship.org The development of a linkable Ro 32-01195 analogue is a step toward creating such a probe for its target kinases. universiteitleiden.nl

The validation process for a chemical probe is rigorous. It begins with comprehensive in vitro profiling to determine its potency and selectivity against a wide panel of kinases, often using methods like the Kinobeads platform. tum.denih.gov This step is crucial because many kinase inhibitors have off-target effects that can confound experimental results. nih.gov

Following in vitro characterization, cellular target engagement must be demonstrated using assays like NanoBRET or the Cellular Thermal Shift Assay (CETSA). nih.govnih.gov Finally, the probe must be shown to produce a measurable biological effect that is consistent with the known function of the target kinase. An ideal validation workflow also includes the use of a structurally similar but biologically inactive analogue as a negative control to ensure that the observed effects are due to on-target inhibition. escholarship.org Through this multi-faceted validation, a linkable Ro 32-01195 analogue can be established as a reliable chemical probe for investigating kinase signaling networks. nih.gov

Elucidation of Specificity for a Linkable Ro 320-1195 Analogue in Complex Biological Systems Remains Undisclosed in Public Research

Despite the critical role of chemical probes in understanding the intricate interactions of therapeutic compounds within the cellular environment, detailed research findings and specific data on a "this compound" are not publicly available. Ro 320-1195 is recognized as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. The development of a linkable analogue of this compound would theoretically enable powerful chemical proteomics strategies, such as affinity-based protein profiling and photoaffinity labeling, to definitively identify its molecular targets and off-targets in complex biological systems. However, a thorough review of published scientific literature and databases reveals no specific synthesis or application of such a tool compound.

The creation of a linkable analogue of a small molecule inhibitor like Ro 320-1195 typically involves the introduction of a reactive or reporter moiety. This "linkable" group, such as an alkyne, azide (B81097), or a photoactivatable group, allows for the covalent capture or visualization of the inhibitor bound to its protein targets within a native biological context, such as a cell lysate or even in living cells. This approach is invaluable for unequivocally confirming the intended target (target engagement) and for discovering previously unknown interactions that could explain a compound's full biological activity or potential side effects.

While the methodologies for such studies are well-established, the absence of a publicly described "this compound" means that no specific data on its biomolecular interactions or target engagement can be presented. The elucidation of a compound's specificity is a cornerstone of modern drug development, providing a rational basis for its therapeutic application. Without a dedicated chemical probe, researchers are reliant on less direct methods to infer the specificity of Ro 320-1195, which may not capture the complete interactome.

In principle, were such a probe to be developed, its application in competitive chemical proteomics experiments would be a standard approach to determine its specificity. In such an experiment, a cell or tissue proteome would be treated with the linkable analogue in the presence and absence of the parent compound, Ro 320-1195. Proteins that show a dose-dependent decrease in labeling by the probe in the presence of the parent compound are considered specific interactors. The subsequent identification of these proteins by mass spectrometry would provide a detailed map of the Ro 320-1195 interactome.

Until research on a "this compound" is published, any discussion on its specific biomolecular interactions and target engagement remains speculative. The scientific community awaits such studies to more deeply understand the molecular mechanisms of this and other p38 MAPK inhibitors.

Preclinical Investigations in Cellular and in Vivo Disease Models

Efficacy in Modulating Inflammatory Responses in Cell-Based Assays

The p38 MAPK pathway plays a central role in the production of pro-inflammatory cytokines and the activation of various immune and non-immune cells. qiagen.com Therefore, inhibitors of this pathway are expected to have significant anti-inflammatory effects.

Inhibitors of the p38 MAPK pathway have been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.net The synthesis of these cytokines is tightly regulated at both the transcriptional and translational levels, and p38 MAPK is involved in both processes. While specific data for Ro 320-1195 is limited in the public domain, its classification as a p38 MAPK inhibitor strongly suggests it would inhibit the production of these cytokines.

Mechanism of TNF-α and IL-1β Inhibition by p38 MAPK Inhibitors

Transcriptional Regulation: p38 MAPK can phosphorylate and activate transcription factors that are essential for the expression of TNF-α and IL-1β genes. nih.gov

Translational Regulation: p38 MAPK can also regulate the stability and translation of TNF-α and IL-1β mRNA. researchgate.net

| Cytokine | Effect of p38 MAPK Inhibition | Mechanism |

|---|---|---|

| TNF-α | Decreased Production | Inhibition of transcriptional and translational processes. |

| IL-1β | Decreased Production | Inhibition of transcriptional and translational processes. |

The activation of various cell types, including immune cells like macrophages and monocytes, as well as endothelial and epithelial cells, is a hallmark of inflammation. The p38 MAPK signaling cascade is a key pathway that mediates cellular activation in response to inflammatory stimuli. cellsignal.com Environmental stresses and inflammatory cytokines can activate the p38 MAPK pathway. qiagen.com Once activated, p38 MAPK can phosphorylate a variety of downstream targets, including other kinases and transcription factors, leading to a cellular response. cellsignal.com

Neurobiological Applications in Models of Neurodegeneration (e.g., Amyotrophic Lateral Sclerosis)

While direct studies of Ro 320-1195 in models of Amyotrophic Lateral Sclerosis (ALS) were not identified, the p38 MAPK pathway is implicated in the pathogenesis of neurodegenerative diseases, including ALS. mdpi.com

The p38 MAPK pathway can have both pro-apoptotic and pro-survival roles in neurons, depending on the specific context and stimuli. In the context of neurodegeneration, chronic activation of the p38 MAPK pathway is often associated with neuronal cell death. nih.gov Inhibition of p38 MAPK has been shown to be neuroprotective in some models of neuronal injury. nih.gov For instance, in models of ALS, activation of p38 has been linked to motor neuron degeneration. mdpi.com Inhibition of p38 MAPKα has been found to rescue axonal transport defects in a mouse model of ALS, suggesting a potential therapeutic strategy. nih.gov

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of neurodegenerative diseases. nih.gov The p38 MAPK pathway is a key regulator of glial activation and the subsequent production of pro-inflammatory mediators. nih.gov In the context of neuroinflammation, activated p38 MAPK in glial cells can contribute to neurotoxicity. nih.gov Therefore, a p38 MAPK inhibitor like Ro 320-1195 would be hypothesized to reduce neuroinflammation by suppressing glial activation.

| Neurobiological Process | Role of p38 MAPK Pathway | Potential Effect of a Linkable Ro 320-1195 Analogue |

|---|---|---|

| Neuronal Survival | Can mediate both pro-apoptotic and pro-survival signals. Chronic activation is often linked to neuronal death in neurodegeneration. nih.gov | May promote neuronal survival by inhibiting pro-apoptotic signaling. |

| Glial Activation | Plays a key role in the activation of microglia and astrocytes. nih.gov | Expected to suppress glial activation and subsequent neuroinflammation. |

| Neuroinflammation | Mediates the production of pro-inflammatory cytokines and other inflammatory mediators by glial cells. nih.gov | Predicted to reduce the production of neuroinflammatory molecules. |

Assessment of Biological Activity in Ex Vivo Tissue Preparations

No studies were identified that have assessed the biological activity of Ro 320-1195 or a linkable analogue in ex vivo tissue preparations. Such studies would be valuable to bridge the gap between in vitro cell-based assays and in vivo animal models, allowing for the investigation of the compound's effects in a more complex, multicellular environment that better reflects the in vivo physiology.

Information regarding "this compound" is currently unavailable in the public domain, preventing a comparative analysis of its preclinical efficacy.

Extensive searches for a chemical compound specifically identified as a "this compound" have not yielded any specific preclinical data that would allow for a direct comparison with other p38 MAPK inhibitors. The existing body of scientific literature readily discusses the preclinical investigations of numerous p38 MAPK inhibitors in various cellular and in vivo disease models; however, specific details and comparative efficacy studies for this particular analogue are not present in the available resources.

The compound Ro 320-1195 is recognized as an inhibitor of p38 MAP kinase. Research into the broader class of p38 MAPK inhibitors has been extensive, driven by their potential as therapeutic agents for a range of inflammatory diseases. These investigations often involve comparing the efficacy of new inhibitor candidates against established compounds in relevant disease models.

Typically, such comparative preclinical studies would involve in vitro assays to determine the inhibitory concentration (IC50) against the p38 MAPK enzyme and cellular models to assess the impact on inflammatory cytokine production. Furthermore, in vivo studies in animal models of diseases like rheumatoid arthritis or inflammatory bowel disease are crucial for evaluating the therapeutic potential and comparing the reduction of disease-specific markers and clinical signs.

While data for a variety of other p38 MAPK inhibitors are available, the absence of specific research findings for a "this compound" makes it impossible to construct the detailed comparative analysis and data tables as requested. Further research and publication in peer-reviewed journals would be required for this information to become publicly accessible.

Structure Activity Relationships Sar and Analogue Optimization

Systematic Exploration of Structural Modifications and Their Impact on Activity

The development of effective linkable Ro 32-01195 analogues necessitates a systematic exploration of its chemical structure. The core of Ro 32-01195, a pyrazolyl ketone, offers several sites for modification. Research into a library of pyrazolyl ketones has provided insights into how structural changes influence inhibitory activity against p38 MAPK. nih.gov

Key regions for modification include the pyrazole (B372694) ring, the phenyl group attached to the pyrazole, and the benzoyl moiety. Modifications at these positions can significantly alter the binding affinity and selectivity of the inhibitor. For instance, in related p38 MAPK inhibitors, the introduction of different substituents on the phenyl ring has been shown to modulate potency.

In the context of creating linkable analogues, a crucial modification is the introduction of a chemical handle—a functional group to which a linker can be attached. The position of this handle is critical to ensure that the inhibitor's binding to p38 MAPK is not compromised. The systematic synthesis and evaluation of derivatives with linkers at various positions are essential to identify optimal attachment points that maintain or enhance biological activity.

Elucidation of Key Functional Groups for p38 MAPK Potency and Selectivity

The potency and selectivity of Ro 32-01195 and its analogues are dictated by specific functional groups that interact with the ATP-binding pocket of p38 MAPK. For many pyridinyl-imidazole based p38 inhibitors, a key interaction involves a hydrogen bond between a pyridyl nitrogen and the main chain of Met109 in the hinge region of the kinase. plos.org While Ro 32-01195 has a different core structure, analogous interactions are crucial for its inhibitory effect.

For a related p38α/β inhibitor, PH-797804, the (-)-atropisomer is significantly more potent than the (+)-atropisomer, highlighting the importance of stereochemistry in achieving high-affinity binding. tocris.com This inhibitor demonstrates high selectivity for p38α/β over other kinases like p38γ, p38δ, JNK, and ERK2. tocris.com Such selectivity is often governed by subtle differences in the shape and chemical environment of the ATP-binding sites among different kinase isoforms. For instance, the gatekeeper residue in p38α (Thr106) is smaller than in the related JNK3 kinase (Met146), a difference that can be exploited to achieve selectivity. plos.org

In designing linkable analogues, it is paramount that the key functional groups responsible for these specific interactions are preserved. The linker attachment point must be chosen carefully to avoid steric hindrance with these critical binding elements.

Influence of Linker Chemistry on Analogue Performance in Biological Assays

The chemical nature of the linker in bifunctional molecules like PROTACs plays a pivotal role in their performance. The linker's length, rigidity, and composition can profoundly impact the formation of a productive ternary complex between the target protein (p38 MAPK) and an E3 ubiquitin ligase. explorationpub.com

Studies on PROTACs targeting p38α and p38β using the warhead PH-797804 have demonstrated the critical importance of linker optimization. ub.edu In these studies, various linkers were synthesized by connecting the p38 inhibitor to a thalidomide (B1683933) analogue, which recruits the Cereblon (CRBN) E3 ligase. The efficiency of p38α degradation was found to be highly dependent on the linker length.

| Compound ID | Linker Length (atoms) | p38α Degradation (T47D cells) |

| PROTAC 1 | 12 | Poor |

| PROTAC 2 | 15 | Moderate |

| PROTAC 3 | 16 | Optimal |

| PROTAC 4 | 17 | Optimal |

| PROTAC 5 | 20 | Reduced |

| This table is illustrative, based on findings for PH-797804-based PROTACs, which serve as a model for linkable Ro 32-01195 analogues. ub.edu |

As shown in the table, an optimal linker length of 16-17 atoms was identified for inducing p38α degradation. ub.edu Linkers shorter or longer than this optimal range resulted in diminished activity. ub.edu This "hook effect" underscores the precise spatial arrangement required for efficient ubiquitination and subsequent degradation. The composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) units or rigid heterocyclic moieties, also influences solubility and cell permeability, further affecting biological performance. explorationpub.com

Rational Design Principles for Enhancing Pharmacological Properties

The rational design of linkable Ro 32-01195 analogues aims to improve key pharmacological properties, including binding affinity, cellular permeability, and metabolic stability.

Improving Binding Affinity: Structure-based drug design, aided by X-ray crystallography and computational modeling, can guide modifications to the Ro 32-01195 scaffold to enhance its interaction with the p38 MAPK active site. For other p38 inhibitors like BIRB 796, a tert-butyl group was found to be a critical binding element, occupying a lipophilic pocket. nih.gov Identifying and exploiting such pockets can lead to analogues with superior affinity.

Enhancing Cellular Permeability: PROTACs and other large bifunctional molecules often face challenges with cellular permeability due to their high molecular weight, which can violate Lipinski's rule of five. researchgate.net Strategies to improve permeability include the incorporation of features that facilitate passive diffusion or active transport. This can involve masking polar groups or incorporating moieties that are recognized by cellular uptake transporters. The choice of linker also plays a role, with more rigid linkers sometimes leading to improved physicochemical properties. semanticscholar.org

Optimizing Linker Attachment: The point of attachment of the linker to the Ro 32-01195 core is a critical design parameter. The ideal attachment point, or "exit vector," should extend from a part of the inhibitor that is solvent-exposed and does not interfere with key binding interactions. For the PH-797804-based PROTACs, the connection to the indoline (B122111) moiety at the 4'-position yielded the best activities, while derivatives from a carboxylic acid handle were inactive in inducing degradation. ub.edu This highlights that an iterative process of synthesizing and testing analogues with different linker attachment points is often necessary.

By integrating these rational design principles, it is possible to develop linkable Ro 32-01195 analogues with optimized pharmacological profiles, paving the way for novel therapeutic strategies targeting the p38 MAPK pathway.

Advanced Methodologies in Research and Discovery

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Kinase Complexes

Determining the high-resolution three-dimensional structure of a linkable Ro 32-0432 analogue in complex with its target kinases, such as Protein Kinase C (PKC) isoforms, is fundamental to understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal methods for achieving this.

X-ray Crystallography: This technique requires the formation of a highly ordered crystal of the kinase-inhibitor complex. Once crystallized, the complex is bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density map, revealing the precise atomic arrangement. For a Ro 32-0432 analogue, this would unveil the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces governing its binding within the ATP-binding pocket of a PKC isoform. The "linkable" functional group's position and orientation could also be resolved, providing critical information for its intended application, ensuring it projects out of the binding site and does not disrupt key interactions.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize protein complexes. The kinase-inhibitor complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual complexes are captured using an electron microscope. These images are then computationally averaged to reconstruct a high-resolution 3D model. Cryo-EM could be particularly advantageous for studying a linkable Ro 32-0432 analogue bound to a full-length PKC enzyme, which often includes multiple domains and regulatory regions, providing a more complete picture of the enzyme's conformational state upon inhibition.

The structural data from these methods is invaluable for structure-based drug design, enabling rational modifications to the analogue to enhance potency, selectivity, or other pharmacological properties.

Computational Chemistry and Molecular Dynamics Simulations for Binding Prediction

Computational approaches are essential for predicting and analyzing the binding of a linkable Ro 32-0432 analogue to its kinase targets, complementing experimental data and guiding further research.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For a Ro 32-0432 analogue, docking studies would be performed against the crystal structures or homology models of various PKC isoforms and other potential off-target kinases. researchgate.net These simulations help to rationalize the observed binding affinities and selectivity profile of the parent compound. rndsystems.comtocris.commedchemexpress.comhellobio.commedchemexpress.com For a linkable analogue, docking would be crucial to predict whether the linker attachment site disrupts the optimal binding pose found in the parent molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the kinase-inhibitor complex over time. nih.gov By simulating the motions of every atom in the system, MD can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the kinase upon inhibitor binding. nih.gov For a linkable analogue, MD simulations could assess the flexibility of the linker and its potential interactions with the solvent or the protein surface, ensuring it is accessible for its intended conjugation chemistry. The theoretical binding free energy can also be calculated from these simulations to compare the affinity of different analogues. nih.gov

| Computational Method | Objective for Linkable Ro 32-0432 Analogue Research | Key Insights |

| Molecular Docking | Predict binding pose and score affinity against target (PKC) and off-target kinases. | Rationalize selectivity, identify key interactions, predict viability of linker attachment points. |

| Molecular Dynamics (MD) | Assess the stability of the predicted binding pose and the flexibility of the linker. | Confirm binding stability, analyze dynamic interactions, evaluate linker accessibility for conjugation. |

| Free Energy Perturbation (FEP) | Calculate the relative binding affinity of different analogues compared to the parent compound. | Quantitatively predict changes in potency due to modifications, guiding analogue design. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Analogue Library Generation

The development of a linkable Ro 32-0432 analogue is a gateway to creating large libraries of related compounds for discovering molecules with superior properties.

Combinatorial Chemistry: A linkable analogue is an ideal starting point for combinatorial synthesis. The linker, often attached to a solid support, serves as an anchor point. A variety of chemical building blocks can then be systematically added to other parts of the Ro 32-0432 scaffold to create a large, diverse library of analogues. imperial.ac.uk This parallel synthesis approach allows for the rapid generation of hundreds or thousands of distinct compounds, far exceeding the pace of traditional synthesis. imperial.ac.uk The library can be designed to explore different substituents around the bisindolylmaleimide core to optimize kinase selectivity and potency.

High-Throughput Screening (HTS): Once a library of analogues is generated, HTS is used to rapidly assess their biological activity. imperial.ac.uk The compounds are screened against a panel of target kinases, primarily the PKC isoforms, to measure their inhibitory activity. Data from HTS can quickly identify "hits"—compounds from the library that show desired activity profiles, such as increased potency for a specific PKC isoform or a broader or narrower selectivity profile. The parent compound, Ro 32-0432, has itself been included in large-scale HTS kinase profiling studies to determine its selectivity. guidetopharmacology.orgnih.govsandiego.edu

This iterative cycle of designing and synthesizing a focused library based on a linkable scaffold, followed by HTS, is a powerful engine for lead optimization in drug discovery.

Integration with Chemogenomics and Systems Pharmacology Platforms for Comprehensive Pathway Mapping

Understanding the full biological impact of an inhibitor requires looking beyond a single target to its interactions across the entire proteome, a goal addressed by chemogenomics and systems pharmacology.

Chemogenomics and Kinome Profiling: Chemogenomics aims to characterize the interactions of a small molecule across a large panel of protein targets. For a kinase inhibitor like a Ro 32-0432 analogue, this typically involves screening against a comprehensive panel of human kinases (the "kinome"). Platforms like DiscoveRx KINOMEscan® or Reaction Biology's Kinase Hotspot℠ have been used to profile Ro 32-0432, revealing its activity against not only PKC isoforms but also a limited number of other kinases. guidetopharmacology.orgnih.gov At a concentration of 500 nM, Ro 32-0432 was found to be one of the more selective PKC inhibitors tested, substantially inhibiting only 13 other kinases out of a panel of 300. nih.govsandiego.edu

Systems Pharmacology and Chemical Probes: A linkable Ro 32-0432 analogue can be converted into a chemical probe, such as an activity-based probe (ABP) or an affinity-based probe. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) via the linker, the probe can be used in cell lysates or living cells to identify its direct binding targets. The probe-bound proteins can be isolated and identified using mass spectrometry, providing an unbiased, system-wide map of the compound's targets and off-targets. This approach provides a powerful systems-level understanding of the compound's mechanism of action and potential polypharmacology, helping to predict its cellular effects and potential therapeutic applications. researchgate.net

| PKC Isoform | Ro 32-0432 IC₅₀ (nM) | Reference(s) |

| PKCα | 9 - 9.3 | rndsystems.commedchemexpress.commedchemexpress.com |

| PKCβI | 28 | rndsystems.commedchemexpress.commedchemexpress.com |

| PKCβII | 30 - 31 | rndsystems.commedchemexpress.commedchemexpress.com |

| PKCγ | 36.5 - 37 | rndsystems.commedchemexpress.commedchemexpress.com |

| PKCε | 108 - 108.3 | rndsystems.commedchemexpress.commedchemexpress.com |

Future Research Directions and Translational Perspectives for Chemical Biology

Development of Next-Generation Linkable Probes for Novel Target Identification

The creation of a linkable Ro 320-1195 analogue is the first step toward developing next-generation probes for identifying novel protein targets. By incorporating a reactive or reporter group through a flexible linker, the Ro 320-1195 scaffold can be transformed from a simple inhibitor into a versatile tool for chemical proteomics.

Key features of next-generation linkable probes based on Ro 320-1195 would include:

A high-affinity p38 MAPK binding motif: The core structure of Ro 320-1195 would provide the necessary binding affinity and selectivity for p38 MAPK.

A strategically positioned linker: The linker must be attached to a position on the Ro 320-1195 molecule that does not interfere with its binding to p38 MAPK. The length and composition of the linker can be varied to optimize probe performance.

A versatile functional handle: This "handle" could be a photo-crosslinker, a bio-orthogonal group for click chemistry, or a reporter tag like biotin (B1667282) or a fluorophore.

The development of such probes would enable researchers to perform "pull-down" experiments to identify not only the intended p38 MAPK target but also novel interacting proteins, including substrates, scaffolding proteins, and regulatory subunits. This approach has the potential to uncover previously unknown components of the p38 MAPK signalosome, providing a more comprehensive understanding of its biological roles.

Exploration of Allosteric Modulation Strategies for p38 MAPK

While many kinase inhibitors are competitive with ATP, there is growing interest in the development of allosteric modulators that bind to sites distinct from the active site. scispace.com Allosteric inhibitors can offer greater selectivity and may be less susceptible to resistance mechanisms that arise from mutations in the ATP-binding pocket. scispace.com

A this compound could be a valuable tool in the search for allosteric modulators of p38 MAPK. By using the analogue in competitive binding assays with libraries of small molecules, it may be possible to identify compounds that bind to allosteric sites and modulate the binding of the Ro 320-1195 probe.

Furthermore, structural studies of p38 MAPK in complex with a this compound could reveal cryptic allosteric pockets that are not apparent in the apo structure of the enzyme. This information could then be used to guide the rational design of novel allosteric inhibitors with improved therapeutic properties. The diaryl urea (B33335) class of inhibitors, for example, has been shown to bind to an allosteric pocket exposed by a conformational change in the activation loop of p38 MAPK. ethernet.edu.et

Potential as Tool Compounds for Dissecting Specific p38 MAPK-Mediated Biological Processes

The p38 MAPK pathway is implicated in a wide array of biological processes, from immune responses to cell differentiation and apoptosis. open.ac.uk A key challenge in the field is to understand how p38 MAPK achieves signaling specificity in different cellular contexts. Linkable Ro 320-1195 analogues, when used as tool compounds, can help address this challenge.

For instance, a photo-crosslinkable version of the Ro 320-1195 analogue could be used to "capture" the protein interaction partners of p38 MAPK in a specific cellular state or in response to a particular stimulus. By identifying the proteins that are in close proximity to p38 MAPK under different conditions, researchers can begin to map the context-dependent signaling networks that are orchestrated by this kinase.

Furthermore, by attaching the linkable analogue to a solid support, it can be used for affinity chromatography to isolate and identify p38 MAPK-containing protein complexes from different cell types or tissues. This approach could reveal cell-type specific differences in the composition of the p38 MAPK signalosome, providing insights into the molecular basis of its diverse biological functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.